molecular formula C8H16ClNO B13572250 4-(3-Chloropropyl)-1,4-oxazepane

4-(3-Chloropropyl)-1,4-oxazepane

Cat. No.: B13572250
M. Wt: 177.67 g/mol
InChI Key: FKCFJOSTXDGXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloropropyl)-1,4-oxazepane is a heterocyclic organic compound featuring a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropyl)-1,4-oxazepane typically involves the reaction of 3-chloropropylamine with diethylene glycol. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The process involves the formation of an intermediate, which cyclizes to form the oxazepane ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)-1,4-oxazepane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazepane N-oxides.

    Reduction Reactions: Reduction can lead to the formation of 4-(3-aminopropyl)-1,4-oxazepane.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include 4-(3-azidopropyl)-1,4-oxazepane and 4-(3-thiocyanatopropyl)-1,4-oxazepane.

    Oxidation: Formation of oxazepane N-oxides.

    Reduction: Formation of 4-(3-aminopropyl)-1,4-oxazepane.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Chloropropyl)-1,4-oxazepane is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can be modified to create derivatives that may exhibit antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. These derivatives can act on various biological targets, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)-1,4-oxazepane and its derivatives involves interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloropropyl)-1,4-diazepane: Similar structure but contains two nitrogen atoms in the ring.

    4-(3-Chloropropyl)-1,4-thiazepane: Contains a sulfur atom instead of oxygen.

    4-(3-Chloropropyl)-1,4-oxathiane: Contains both oxygen and sulfur atoms in the ring.

Uniqueness

4-(3-Chloropropyl)-1,4-oxazepane is unique due to the presence of both nitrogen and oxygen in its ring structure. This combination imparts distinct chemical and physical properties, such as increased polarity and the ability to form hydrogen bonds. These properties make it a versatile compound for various applications, distinguishing it from its analogs.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

4-(3-chloropropyl)-1,4-oxazepane

InChI

InChI=1S/C8H16ClNO/c9-3-1-4-10-5-2-7-11-8-6-10/h1-8H2

InChI Key

FKCFJOSTXDGXCJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.